Structure and molecular weight of 5-amino-6-chloro-2-pyridinemethanol
Structure and molecular weight of 5-amino-6-chloro-2-pyridinemethanol
Topic: Structure, Synthesis, and Characterization of (5-Amino-6-chloropyridin-2-yl)methanol (CAS 1807148-38-4) Content Type: Technical Whitepaper / Application Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers
Executive Summary
5-Amino-6-chloro-2-pyridinemethanol (CAS 1807148-38-4) is a highly specialized heterocyclic building block used in the synthesis of next-generation kinase inhibitors and fused bicyclic systems. Its structural uniqueness lies in the dense functionalization of the pyridine ring: an electron-donating amino group at C5, an electron-withdrawing chloro group at C6, and a versatile hydroxymethyl handle at C2.
This specific substitution pattern makes it a critical intermediate for constructing SHP2 inhibitors and imidazo[1,2-a]pyridine scaffolds, where the 5,6-substitution allows for precise structure-activity relationship (SAR) tuning in the ATP-binding pockets of target enzymes. This guide provides a comprehensive technical analysis of its physicochemical properties, synthetic routes, and structural characterization.
Part 1: Chemical Identity & Physicochemical Properties
The molecule is a trisubstituted pyridine. Accurate identification is paramount due to the prevalence of regioisomers (e.g., 3-amino-2-chloro isomers) in commercial catalogs.
Table 1: Core Technical Specifications
| Property | Specification |
| Chemical Name | (5-Amino-6-chloropyridin-2-yl)methanol |
| Common Synonyms | 2-Hydroxymethyl-5-amino-6-chloropyridine; 6-Chloro-5-aminopyridine-2-methanol |
| CAS Registry Number | 1807148-38-4 |
| Molecular Formula | |
| Molecular Weight | 158.59 g/mol |
| Exact Mass | 158.025 g/mol |
| Physical State | Off-white to pale yellow solid |
| Solubility | Soluble in DMSO, Methanol, Ethyl Acetate; Sparingly soluble in Water |
| pKa (Calculated) | ~3.5 (Pyridine N), ~13.5 (Hydroxyl) |
| SMILES | NC1=C(Cl)N=C(CO)C=C1 |
| InChI Key | RSGKIZXXLSDEFY-UHFFFAOYSA-N |
Part 2: Structural Analysis & Electronic Properties
The reactivity of 5-amino-6-chloro-2-pyridinemethanol is dictated by the "push-pull" electronic effects of its substituents.
1. Electronic Environment
-
C5-Amino Group: Acts as a strong
-donor (+M effect), increasing electron density at the C2 and C4 positions. This makes the ring susceptible to electrophilic aromatic substitution at C4, although the adjacent C6-Chloro sterically hinders this. -
C6-Chloro Group: Provides inductive withdrawal (-I), deactivating the ring slightly but, more importantly, serving as a handle for metal-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig) or nucleophilic aromatic substitution (
). -
C2-Hydroxymethyl Group: A primary alcohol that serves as a linker. It is chemically distinct from the ring system and can be oxidized to an aldehyde (for reductive amination) or converted to a leaving group (mesylate/halide) for alkylation.
2. Regiochemistry Verification
Distinguishing this isomer from 3-amino-2-chloro-6-pyridinemethanol is critical.
-
Coupling Constants (
): The protons at C3 and C4 are ortho to each other. In 2,3,6-trisubstituted pyridines, the coupling constant is typically 7.5–8.5 Hz . This distinct doublet-doublet pattern in NMR confirms the vicinal relationship, ruling out para-substituted isomers.
Part 3: Synthesis & Process Chemistry
Direct chlorination of 5-aminopyridine-2-methanol often yields mixtures. The industry-standard protocol relies on the reduction of a precise ester precursor to ensure regiochemical purity.
Retrosynthetic Strategy
The most reliable route proceeds via the reduction of Methyl 5-amino-6-chloropicolinate (CAS 1805930-73-7).
Detailed Experimental Protocol (Ester Reduction)
Note: This protocol is adapted from standard methodologies for pyridine ester reductions.
Reagents:
-
Methyl 5-amino-6-chloropicolinate (1.0 eq)
-
Sodium Borohydride (
) (3.0 eq) -
Calcium Chloride (
) (1.5 eq) - Enhances reactivity via chelation -
Solvent: Ethanol/THF (2:1 ratio)
Procedure:
-
Preparation: Dissolve Methyl 5-amino-6-chloropicolinate in anhydrous THF/Ethanol under
atmosphere. Cool to 0°C. -
Activation: Add
in portions. Stir for 15 minutes to allow Lewis acid complexation. -
Reduction: Add
slowly (exothermic) while maintaining temperature <10°C. -
Reaction: Warm to room temperature and stir for 4–6 hours. Monitor by TLC (EtOAc/Hexane 1:1) or LC-MS for disappearance of ester (
). -
Quench: Cool to 0°C. Carefully quench with saturated
solution. -
Extraction: Extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over
, and concentrate. -
Purification: If necessary, purify via flash chromatography (
, 0-10% MeOH in DCM).
Yield Expectation: 85–95%.
Part 4: Structural Characterization
To validate the structure, researchers must look for specific spectral fingerprints.
1. Mass Spectrometry (LC-MS)
-
Ionization: ESI+
-
Parent Ion:
-
Isotope Pattern: A distinct 3:1 ratio of peaks at
159 and 161 confirms the presence of a single Chlorine atom ( ).
2. Proton NMR (
NMR, 400 MHz, DMSO-
)
| Shift ( | Multiplicity | Integration | Assignment | Structural Insight |
| 7.35 | Doublet ( | 1H | Ar-H (C3) | Ortho-coupling to C4. |
| 7.05 | Doublet ( | 1H | Ar-H (C4) | Upfield due to adjacent amino group. |
| 5.45 | Broad Singlet | 2H | Exchangeable with | |
| 5.20 | Triplet ( | 1H | Hydroxyl proton coupling to CH2. | |
| 4.38 | Doublet ( | 2H | Benzylic-like methylene group. |
3. Infrared Spectroscopy (FT-IR)[1]
-
3400–3200 cm⁻¹: Broad stretch (O-H) and sharp doublets (N-H stretching).
-
1590 cm⁻¹: Pyridine ring C=N stretch.
-
1050 cm⁻¹: C-O primary alcohol stretch.
Part 5: Applications in Drug Discovery
This molecule is a "privileged scaffold" for designing inhibitors targeting the ATP-binding site of kinases.
1. Cyclization to Fused Heterocycles
The vicinal Amino (C5) and Chloro (C6) groups allow for rapid cyclization to form Imidazo[1,2-a]pyridines or Triazolo[1,5-a]pyridines .
-
Mechanism: Reaction with
-haloketones or aldehydes leads to ring closure at the pyridine nitrogen (N1) and the amino group, utilizing the Cl as a leaving group or directing element.
2. SHP2 and Kinase Inhibitor Design
The hydroxymethyl group at C2 is often converted to an ether or amine linker to attach a "tail" moiety that extends into the solvent-exposed region of the protein binding pocket.
References
-
Sigma-Aldrich. (2024). Product Specification: (5-amino-6-chloropyridin-2-yl)methanol (CAS 1807148-38-4).[2][3] Retrieved from
-
PubChem. (2024). Compound Summary: (5-amino-6-chloropyridin-2-yl)methanol.[2][3][4] National Library of Medicine. Retrieved from
-
BLD Pharm. (2024). Material Safety Data Sheet: CAS 1807148-38-4.[2] Retrieved from
-
SynBlock. (2024). Precursor Data: Methyl 5-amino-6-chloropicolinate (CAS 1805930-73-7). Retrieved from
